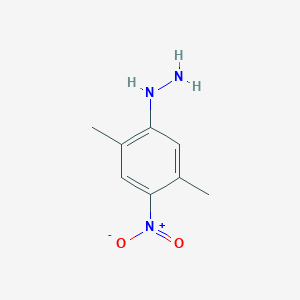

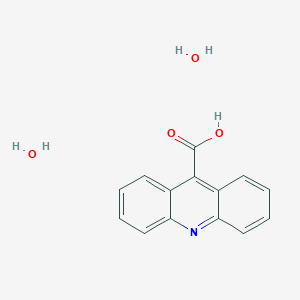

(2,5-Dimethyl-4-nitrophenyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

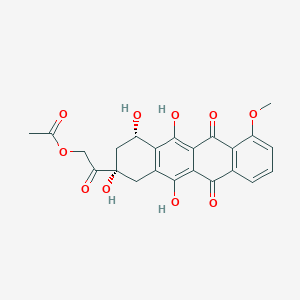

(2,5-Dimethyl-4-nitrophenyl)hydrazine, also known as DMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPH is a yellow crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection of free radicals and as a standard for the determination of antioxidant activity.

Wirkmechanismus

(2,5-Dimethyl-4-nitrophenyl)hydrazine reacts with free radicals through a process called spin trapping. The reaction between (2,5-Dimethyl-4-nitrophenyl)hydrazine and free radicals leads to the formation of a stable nitroxide radical, which can be detected using ESR spectroscopy. The formation of the nitroxide radical allows for the identification and quantification of free radicals in biological samples.

Biochemische Und Physiologische Effekte

(2,5-Dimethyl-4-nitrophenyl)hydrazine has been shown to have antioxidant properties, which makes it a useful tool in the study of oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of free radicals and the body's ability to neutralize them. (2,5-Dimethyl-4-nitrophenyl)hydrazine can be used to measure the antioxidant capacity of biological samples, which can provide insight into the role of oxidative stress in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

(2,5-Dimethyl-4-nitrophenyl)hydrazine is a stable and sensitive reagent that is easy to use in laboratory experiments. It has a high purity level and can be easily synthesized. However, (2,5-Dimethyl-4-nitrophenyl)hydrazine has limitations in terms of its specificity for free radicals. It can react with a wide range of free radicals, which can make it difficult to distinguish between different types of free radicals in biological samples.

Zukünftige Richtungen

There are several potential future directions for the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in scientific research. One area of interest is the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in the study of oxidative stress in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another potential direction is the development of new spin traps that are more specific for certain types of free radicals. Additionally, the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in combination with other techniques, such as mass spectrometry, could provide a more comprehensive understanding of the role of free radicals in biological systems.

Conclusion:

In conclusion, (2,5-Dimethyl-4-nitrophenyl)hydrazine is a useful reagent for the detection of free radicals in biological samples. Its stable and sensitive nature makes it a valuable tool in the study of oxidative stress and antioxidant capacity. Although there are limitations to its specificity for free radicals, there are several potential future directions for the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in scientific research.

Synthesemethoden

The synthesis of (2,5-Dimethyl-4-nitrophenyl)hydrazine involves the reaction of 2,5-dimethyl-4-nitroaniline with hydrazine hydrate in the presence of a catalyst. The reaction yields (2,5-Dimethyl-4-nitrophenyl)hydrazine as a yellow crystalline powder with a high purity level.

Wissenschaftliche Forschungsanwendungen

(2,5-Dimethyl-4-nitrophenyl)hydrazine has been extensively used in scientific research as a reagent for the detection of free radicals. It is a stable and sensitive reagent that reacts with free radicals to form a stable nitroxide radical. The formation of the nitroxide radical can be detected using electron spin resonance (ESR) spectroscopy, which allows for the quantification of free radicals in biological samples.

Eigenschaften

CAS-Nummer |

145655-61-4 |

|---|---|

Produktname |

(2,5-Dimethyl-4-nitrophenyl)hydrazine |

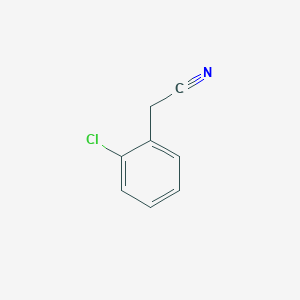

Molekularformel |

C8H11N3O2 |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

(2,5-dimethyl-4-nitrophenyl)hydrazine |

InChI |

InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |

InChI-Schlüssel |

DPRXXFCYJSBXDC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

Kanonische SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

Synonyme |

Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)